molecular formula C14H24N2O3 B13865093 Tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate

Tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate

Cat. No.: B13865093
M. Wt: 268.35 g/mol
InChI Key: CIOFSJLRZLAGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate is a synthetic organic compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development .

Preparation Methods

The synthesis of tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with cyclobutyl and methyl groups under specific conditions. The reaction conditions often include the use of organic solvents such as ethanol or ether and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound allows for favorable interactions with macromolecules, enhancing its biological activity. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate can be compared with other similar compounds such as:

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate

These compounds share the piperazine core but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-10-8-16(11-6-5-7-11)12(17)9-15(10)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3

InChI Key

CIOFSJLRZLAGPQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)CN1C(=O)OC(C)(C)C)C2CCC2

Origin of Product

United States

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